molecular formula C6H4BrIO2S B6614687 methyl 4-bromo-5-iodothiophene-2-carboxylate CAS No. 1047635-94-8

methyl 4-bromo-5-iodothiophene-2-carboxylate

Cat. No.: B6614687
CAS No.: 1047635-94-8
M. Wt: 346.97 g/mol
InChI Key: YKZOQOKZRYBPTA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-iodothiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom, and they are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-iodothiophene-2-carboxylate typically involves the halogenation of thiophene derivatives. One common method is the bromination and iodination of methyl thiophene-2-carboxylate. The reaction conditions often include the use of bromine and iodine in the presence of a suitable catalyst or under specific temperature conditions to ensure selective halogenation at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-iodothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

Methyl 4-bromo-5-iodothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-iodothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these halogens can lead to unique electronic properties and interactions with other molecules, making it a valuable compound for research and development .

Biological Activity

Methyl 4-bromo-5-iodothiophene-2-carboxylate (MBITC) is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of MBITC, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

MBITC is characterized by the presence of both bromine and iodine atoms, which are known to influence its reactivity and biological interactions. The structure can be represented as follows:

C8H6BrIO2S\text{C}_8\text{H}_6\text{BrI}\text{O}_2\text{S}

Key Features:

  • Bromine and Iodine Atoms: Enhance binding affinity to biological targets.
  • Thiophene Ring: Provides a stable framework for further modifications.

The biological activity of MBITC is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and iodine) enhance the compound's affinity for these targets, potentially leading to inhibition or modulation of specific biological pathways.

  • Enzyme Interaction: MBITC derivatives have been shown to interact with cyclooxygenases (COX), which are crucial in inflammatory pathways. The presence of heavy atoms like bromine and iodine can improve the binding characteristics of inhibitors targeting these enzymes .
  • Antimicrobial Activity: Research indicates that thiophene derivatives, including MBITC, exhibit antimicrobial properties against various pathogens. For example, studies have reported that similar compounds demonstrate effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis .

Biological Activity Data

A summary table below outlines the biological activities associated with MBITC and its derivatives based on recent studies:

Activity Description Reference
AntimicrobialEffective against M. tuberculosis
COX InhibitionPotential inhibitor of COX enzymes
CytotoxicityLow cytotoxicity in Vero cells (>100 μM)
Binding AffinityEnhanced by halogen substitutions

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the in vitro efficacy of MBITC against Mycobacterium tuberculosis, reporting a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 µM. This suggests that MBITC could serve as a lead compound for developing new antitubercular agents .
  • COX Inhibition Studies:
    Research focused on the interaction of MBITC with COX enzymes revealed that its derivatives could selectively inhibit COX-2 over COX-1, which is significant for reducing side effects associated with non-selective NSAIDs .
  • Pharmacokinetic Profiling:
    In vivo studies indicated favorable pharmacokinetic properties for certain MBITC derivatives, highlighting their potential for oral bioavailability and therapeutic use .

Properties

IUPAC Name

methyl 4-bromo-5-iodothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZOQOKZRYBPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At −78° C., nBuLi (2.05 mL, 5.13 mmol) was added to a solution of methyl 4,5-dibromo-2-thiophenecarboxylate (1.4 g, 4.67 mmol) in THF (10 mL). After the mixture was stirred for 30 min, I2 (1.185 g, 4.67 mmol) was added in 3 mL THF. After the resulting solution was stirred at −78° C. for 1 h, it was quenched with Na2S2O3 at −78° C., and warmed to RT. The reaction mixture was extracted with DCM, dried over Na2SO4, and concentrated. The crude product was purified on silica (EtOAc/Hex, 0-10%) to give the title compound (1.3 g, 56%) as a yellow solid: LC-MS (ES) m/z 348(M+H)+.
Name
Quantity
2.05 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.185 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
56%

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